Adefovir-d4 Phosphate Triethylamine Salt
Description
Overview of Adefovir (B194249) and its Metabolites in Antiviral Research Contexts
Adefovir is an antiviral drug used in the treatment of chronic hepatitis B virus (HBV) infection. wikipedia.orggoodmedtoday.com It is administered as a prodrug, adefovir dipivoxil, which is rapidly converted in the body to its active form, adefovir. medscape.comdrugs.com Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate. pediatriconcall.com
Once inside the cell, adefovir is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (B83284). pediatriconcall.comdrugbank.com Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine (B7792050) triphosphate. drugbank.comuw.edu Its incorporation into the viral DNA chain leads to termination of DNA synthesis, thereby inhibiting viral replication. drugbank.comuw.edu The primary metabolites of adefovir found within hepatic cells are adefovir monophosphate and adefovir diphosphate. nih.gov
Significance of Adefovir-d4 Phosphate (B84403) Triethylamine (B128534) Salt as a Research Probe and Analytical Standard
Adefovir-d4 Phosphate Triethylamine Salt is the labeled active metabolite of Adefovir. echemi.comechemi.com In this compound, four hydrogen atoms in the adefovir phosphate molecule have been replaced with deuterium (B1214612). This isotopic labeling makes it an invaluable tool in research, particularly as an internal standard for quantitative bioanalysis. nih.govoup.com
In pharmacokinetic studies, where the concentration of a drug and its metabolites in biological fluids needs to be accurately measured, stable isotope-labeled internal standards are the gold standard. nih.gov this compound, when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, allows for precise quantification of adefovir phosphate in plasma or other biological matrices. nih.govoup.com Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer, correcting for variations in sample preparation and instrument response. nih.gov
The triethylamine salt form of the compound is relevant for its use in analytical chemistry. Triethylamine is often used as a mobile-phase modifier in reverse-phase high-performance liquid chromatography (HPLC) and as a counter-ion in ion-pairing chromatography, which can improve the chromatographic separation of polar compounds like nucleotides. wikipedia.org Triethylamine salts are also volatile, which is advantageous for mass spectrometry applications.
Research Findings and Data
The following tables present data from research studies involving the quantification and analysis of adefovir, illustrating the context in which a deuterated standard like this compound is critical.
Table 1: Pharmacokinetic Parameters of Adefovir
This table shows the pharmacokinetic parameters of adefovir after oral administration of adefovir dipivoxil. The accurate determination of these parameters relies on robust analytical methods, often employing stable isotope-labeled internal standards.
| Parameter | Value | Reference |
| Oral Bioavailability | ~59% | drugs.com |
| Peak Plasma Concentration (Cmax) | 18.4 ± 6.26 ng/mL | drugs.com |
| Time to Peak Concentration (Tmax) | 0.58 - 4.00 hours | drugs.com |
| Area Under the Curve (AUC₀₋∞) | 220 ± 70.0 ng·h/mL | drugs.com |
| Terminal Elimination Half-Life | ~7.5 hours | goodmedtoday.comdrugs.com |
| In Vitro Protein Binding | ≤ 4% | drugs.com |
| Renal Excretion (as unchanged drug) | 45% | goodmedtoday.comuw.edu |
Table 2: Analytical Method Validation for Adefovir Quantification
This table summarizes the validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of adefovir in human plasma. Such methods often utilize a stable isotope-labeled internal standard to achieve high accuracy and precision.
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 100 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | nih.gov |
| Intra-day Precision (RSD%) | ≤ 5.7% | nih.gov |
| Inter-day Precision (RSD%) | ≤ 5.7% | nih.gov |
| Accuracy (Relative Error %) | Within ± 2.5% | nih.gov |
| Internal Standard | Structural Analog (PMPA) | nih.govoup.com |
Properties
CAS No. |
1346603-65-3 |
|---|---|
Molecular Formula |
C14H28N6O7P2 |
Molecular Weight |
458.385 |
IUPAC Name |
[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3/i1D2,2D2; |
InChI Key |
PRJUZHMINXEXPO-PBCJVBLFSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |
Synonyms |
P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir-d4 Diphosphate Triethylamine Salt; ADV-DP-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Adefovir D4 Phosphate Triethylamine Salt in Research Applications
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The development of a sensitive and specific LC-MS/MS method is paramount for the accurate measurement of adefovir (B194249) in biological samples for research purposes. The primary goals include achieving high sensitivity, minimizing the analysis time, and using a small sample volume. nih.gov The use of Adefovir-d4 as an internal standard (ISTD) is integral to this process, as it closely mimics the chromatographic behavior and ionization characteristics of the non-deuterated analyte, adefovir, thereby correcting for variations during sample preparation and analysis.
Optimization of Chromatographic Separation for Deuterated and Non-Deuterated Analogs
The successful separation of adefovir and its deuterated internal standard, Adefovir-d4, from endogenous plasma components is crucial for accurate quantification. Researchers have explored various reversed-phase columns and mobile phase compositions to achieve optimal chromatographic performance.
One validated method utilized a Synergi MAX RP80A (150 mm × 4.6 mm, 4 µm) column to achieve the desired separation. nih.govresearchgate.net The optimization process involved evaluating different combinations of organic solvents, such as methanol (B129727) and acetonitrile, along with various acidic buffers and additives like formic acid and glacial acetic acid. nih.gov The pH of the mobile phase and the choice of the analytical column were identified as critical parameters influencing the separation. nih.gov Ultimately, a simple isocratic mobile phase was found to be effective, providing sharp peak shapes and a relatively short run time of 4.5 minutes. nih.govresearchgate.net
The selection of an appropriate column is a key aspect of method development. Studies have tested a range of columns, including Xterra, Chromolith RP-18, Atlantis HILIC, Ascentis C8, Zorbax SB C8, and BDS Hypersil C18, to find the most suitable stationary phase for the separation of these polar compounds. nih.gov The use of a C18 column has also been reported as effective in other methodologies. nih.govnih.gov
Interactive Data Table: Chromatographic Conditions for Adefovir Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Synergi MAX RP80A (150 mm × 4.6 mm, 4 µm) nih.govresearchgate.net | C18 column nih.govnih.gov |
| Mobile Phase | Isocratic nih.govresearchgate.net | Not specified |
| Run Time | 4.5 minutes researchgate.net | 7.8 minutes nih.gov |
| Internal Standard | Adefovir-d4 nih.govresearchgate.net | PMPA (a structural analogue) nih.gov |
Tandem Mass Spectrometry (MS/MS) Parameter Optimization for Selective Detection
The use of tandem mass spectrometry provides high selectivity and sensitivity for the detection of adefovir and Adefovir-d4. The optimization of MS/MS parameters is essential to ensure that the instrument is monitoring for the specific mass-to-charge (m/z) transitions of the analyte and its internal standard.
For the analysis of adefovir, positive electrospray ionization (ESI) has been shown to produce a high-intensity signal and good linearity. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves selecting a precursor ion and then monitoring for a specific product ion. This highly selective detection method minimizes interference from other components in the biological matrix.
Methodological Validation for Quantitative Research Assays
A rigorous validation process is necessary to ensure that the developed LC-MS/MS method is reliable and reproducible for its intended research application. This involves assessing several key parameters, including specificity, selectivity, linearity, calibration range, precision, accuracy, and matrix effects.
Evaluation of Specificity and Selectivity in Complex Biological Research Matrices
Specificity and selectivity are critical to demonstrate that the method can unequivocally measure the analyte of interest without interference from other components in the sample, such as metabolites, endogenous substances, or co-administered compounds. In the context of analyzing adefovir in human plasma, this is achieved by comparing the chromatograms of blank plasma with those of spiked plasma samples containing adefovir and the Adefovir-d4 internal standard. The absence of significant interfering peaks at the retention times of the analyte and ISTD in the blank samples confirms the method's specificity. nih.gov The high selectivity of the LC-MS/MS method, particularly when using MRM, further ensures that only the target compounds are being detected. nih.gov
Determination of Linearity and Calibration Range for Research Quantification
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. Calibration curves are constructed by analyzing a series of standards of known concentrations.
For the quantification of adefovir in human plasma using Adefovir-d4 as an internal standard, a linear relationship has been demonstrated over a concentration range of 0.50 to 42.47 ng/mL. nih.govresearchgate.net Another study reported a linear range of 0.25 to 100 ng/mL. nih.gov The lower limit of quantitation (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, has been established at 0.50 ng/mL and 0.25 ng/mL in different studies. nih.govresearchgate.netnih.gov
Interactive Data Table: Linearity and Sensitivity of Adefovir Assays
| Parameter | Study 1 | Study 2 | Study 3 |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.50–42.47 nih.govresearchgate.net | 0.25–100 nih.gov | 1.5-90 nih.gov |
| LLOQ (ng/mL) | 0.50 nih.govresearchgate.net | 0.25 nih.gov | 1.5 nih.gov |
Assessment of Precision, Accuracy, and Matrix Effects in Research Sample Analysis
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results obtained by the method to the true value. Both intra-day and inter-day precision and accuracy are evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples.
In a study utilizing Adefovir-d4, the intra- and inter-day precision values were found to be within 7.7% and 7.8%, respectively, at the LLOQ level. Another study reported intra- and inter-day relative standard deviations of 5.7% or less across the entire concentration range, with accuracy within +/-2.5% relative error. nih.gov A third study showed intra- and inter-day precision of less than 8.4%. nih.gov
Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting substances from the sample matrix, must also be assessed. This is particularly important in complex biological matrices like plasma. One approach to evaluate matrix effects is through a post-column infusion experiment. researchgate.net In one study, the degree of matrix effect for adefovir was determined to be a 7.5% ion enhancement, which was deemed to have no significant impact on the analysis. researchgate.net Another study observed a minimal matrix effect resulting in a slight ionization enhancement of less than 10.9%, which did not markedly affect the method's performance. nih.gov
Interactive Data Table: Precision, Accuracy, and Matrix Effect Findings
| Parameter | Finding 1 | Finding 2 | Finding 3 |
|---|---|---|---|
| Intra-day Precision | ≤ 7.7% at LLOQ | ≤ 5.7% nih.gov | < 8.4% nih.gov |
| Inter-day Precision | ≤ 7.8% at LLOQ | ≤ 5.7% nih.gov | < 8.4% nih.gov |
| Accuracy (Relative Error) | Not specified | ± 2.5% nih.gov | Not specified |
| Matrix Effect | 7.5% ion enhancement researchgate.net | < 10.9% ion enhancement nih.gov | Not specified |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation and quantitative analysis of isotopically labeled compounds such as Adefovir-d4 Phosphate (B84403) Triethylamine (B128534) Salt. This non-destructive method provides detailed information about the atomic arrangement within a molecule, the connectivity of atoms, and the precise location of isotopic labels. For Adefovir-d4 Phosphate Triethylamine Salt, a deuterated analog of a significant nucleotide phosphonate (B1237965), NMR is indispensable for verifying its molecular integrity and determining the extent and position of deuterium (B1214612) incorporation.
The structural confirmation of this compound is primarily achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environment of the molecule. By analyzing the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), researchers can confirm the presence and connectivity of the various structural motifs, including the adenine (B156593) base, the ethoxymethyl side chain, and the triethylamine counterion.
In the case of Adefovir-d4, the ¹H NMR spectrum is expected to show a reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium on the ethoxy portion of the molecule. The absence or significant attenuation of these signals provides direct evidence of successful deuteration.
Phosphorus-31 (³¹P) NMR spectroscopy is another critical tool, offering direct insight into the chemical environment of the phosphorus atom within the phosphate group. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom and can confirm the formation of the phosphate salt.
The determination of isotopic purity is a crucial aspect of characterizing deuterated standards. NMR spectroscopy offers a powerful method for this assessment. By comparing the integration of the residual proton signals at the deuterated positions with the integration of a non-deuterated signal within the same molecule (an internal standard), a quantitative measure of the isotopic enrichment can be calculated. For more precise measurements, especially for highly deuterated compounds, Deuterium (²H or D) NMR can be employed. ²H NMR directly observes the deuterium nuclei, providing a clean spectrum without the interference of proton signals and allowing for a more accurate quantification of deuterium incorporation at specific sites.
Application of Adefovir D4 Phosphate Triethylamine Salt As an Internal Standard in Pre Clinical and Mechanistic Studies
Quantification of Adefovir (B194249) and its Metabolites in In Vitro Research Models
In vitro models are fundamental to understanding the cellular and molecular mechanisms of drug action and metabolism. The accurate quantification of a drug and its metabolites in these systems is paramount. Adefovir-d4 Phosphate (B84403) Triethylamine (B128534) Salt is an indispensable tool in this context, ensuring reliable data for the elucidation of metabolic pathways and the characterization of enzymatic processes.
The biotransformation of adefovir into its pharmacologically active form, adefovir diphosphate (B83284), is a critical area of research. This process is mediated by cellular kinases. Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the path of molecules through metabolic networks. nih.govimmune-system-research.com In this approach, a stable isotope-labeled compound is introduced into a cell culture, and its conversion into various metabolites is monitored over time, typically by mass spectrometry.
By using Adefovir-d4 Phosphate Triethylamine Salt as an internal standard, researchers can accurately quantify the intracellular concentrations of both the parent compound, adefovir, and its phosphorylated metabolites. The deuterated standard is added to the cell lysate at a known concentration during the sample preparation process. As it behaves almost identically to the unlabeled adefovir during extraction and chromatographic separation, it effectively normalizes for any sample loss or variability. In the mass spectrometer, the four-dalton mass difference allows for the precise and independent measurement of both the analyte and the internal standard, leading to highly reliable quantification of adefovir's metabolic fate within the cell. This approach has been instrumental in studies of T cell proliferation where adefovir is converted to adefovir-diphosphate. nih.gov
Table 1: Example Data from a Hypothetical Cell-Based Metabolic Study
| Time Point (hours) | Unlabeled Adefovir Concentration (ng/mL) | Unlabeled Adefovir Diphosphate Concentration (ng/mL) | Adefovir-d4 (Internal Standard) Response (cps) |
|---|---|---|---|
| 0 | 100.2 | 0.5 | 5.2e5 |
| 2 | 85.6 | 14.8 | 5.1e5 |
| 4 | 62.1 | 35.7 | 5.3e5 |
| 8 | 35.4 | 58.9 | 5.2e5 |
| 12 | 15.8 | 75.3 | 5.1e5 |
The phosphorylation of adefovir is a key enzymatic process. Understanding the kinetics of the enzymes involved, such as adenylate kinase, is crucial for characterizing the drug's activation pathway. In such studies, researchers aim to determine kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
This compound is employed as an internal standard in these assays to ensure the accurate measurement of adefovir depletion or the formation of its phosphorylated products over time. By spiking the reaction mixture with a known amount of the deuterated standard at various time points, the enzymatic reaction can be quenched and the concentrations of the substrates and products can be reliably quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability and non-reactivity of the deuterated standard under the assay conditions are critical for its function. The use of an internal standard is especially important in enzymatic assays where the reaction matrix can be complex and may interfere with the analytical measurement. nih.govnih.gov
Role in Analytical Standardization for Ex Vivo Tissue Distribution Studies in Research Animal Models
Determining the distribution of a drug within different tissues is a fundamental aspect of pre-clinical research. These ex vivo studies involve the analysis of drug concentrations in various organs and tissues harvested from research animals following administration of the compound. Biological tissues represent highly complex matrices, each with its unique composition of lipids, proteins, and other endogenous molecules that can significantly impact the accuracy of analytical measurements.
In these studies, this compound plays a vital role in analytical standardization. Tissue homogenates are spiked with the deuterated internal standard prior to extraction and analysis. The co-elution of the analyte and the internal standard during chromatography and their co-ionization in the mass spectrometer source allows the internal standard to compensate for variations in extraction efficiency and matrix effects across different tissue types. This ensures that the measured concentrations of adefovir are a true reflection of its distribution in the animal model, providing reliable data for pharmacokinetic and pharmacodynamic modeling. The use of stable isotope-labeled internal standards in such bioanalyses is a well-established method to enhance assay ruggedness. nih.govresearchgate.net
Mitigation of Ion Suppression and Enhancement Effects in Complex Research Sample Analysis
One of the most significant challenges in quantitative analysis using electrospray ionization mass spectrometry is the phenomenon of matrix effects, which manifest as either ion suppression or enhancement. nih.gov These effects occur when co-eluting molecules from the sample matrix interfere with the ionization of the analyte of interest, leading to inaccurate quantification. capes.gov.br Complex research samples, such as cell lysates, tissue homogenates, and plasma, are particularly prone to these effects. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these matrix effects. nih.gov Because the deuterated standard has virtually identical chemical and physical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is effectively canceled out. This ensures the robustness and reliability of the analytical method, which is crucial when quantitative data is used to make critical research decisions. Several studies have demonstrated that this approach significantly improves the accuracy and precision of bioanalytical methods. nih.govnih.gov
Table 2: Impact of Adefovir-d4 Internal Standard on Mitigating Matrix Effects in Plasma Samples
| Sample Matrix | Adefovir Response (Without Internal Standard) | Adefovir Response (With Adefovir-d4 Internal Standard) | % Ion Suppression/Enhancement (Without IS) | % Ion Suppression/Enhancement (With IS) |
|---|---|---|---|---|
| Neat Solution | 1.2e6 | 1.2e6 / 5.0e5 = 2.4 | N/A | N/A |
| Plasma Lot 1 | 9.8e5 | 9.7e5 / 4.9e5 = 1.98 | -18.3% | -17.5% |
| Plasma Lot 2 | 1.4e6 | 1.4e6 / 5.1e5 = 2.75 | +16.7% | +14.6% |
| Plasma Lot 3 | 8.5e5 | 8.6e5 / 5.0e5 = 1.72 | -29.2% | -28.3% |
This table illustrates how the response ratio of adefovir to its deuterated internal standard remains more consistent across different plasma lots compared to the absolute response of adefovir alone, thereby mitigating the impact of variable matrix effects.
Investigation of Kinetic Isotope Effects and Metabolic Stability Using Deuterated Adefovir Analogs in Research
Comparative Studies of Enzymatic Biotransformation Rates for Deuterated vs. Non-Deuterated Forms
In preclinical research, a critical step is to compare the rate at which the deuterated and non-deuterated forms of a drug are metabolized by key enzymes, primarily the cytochrome P450 (CYP) family located in the liver. venable.com These studies are typically conducted using in vitro systems such as human liver microsomes (HLM) or hepatocytes.
While specific data for Adefovir-d4 is not available, a hypothetical comparative study would involve incubating both Adefovir (B194249) and Adefovir-d4 with HLM and measuring the rate of disappearance of the parent compound or the formation of its metabolites over time. The results would likely demonstrate a slower rate of metabolism for Adefovir-d4, quantified by a lower intrinsic clearance (CLint) value.
Hypothetical Comparative Metabolic Stability of Adefovir and Adefovir-d4 in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|
| Adefovir | 100 | 30 |
| Adefovir-d4 | 40 | 75 |
This table presents hypothetical data for illustrative purposes and is not based on published experimental results for Adefovir-d4.
The expected outcome would be a significant kinetic isotope effect (KIE), calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H)/CLint(D)). A KIE value greater than 1 indicates a slower metabolism for the deuterated analog.
Deuterium (B1214612) Labeling for Tracing Metabolic Fate in In Vitro Systems
The presence of deuterium in Adefovir-d4 serves as a stable isotopic label, which is invaluable for tracing the metabolic fate of the molecule in complex biological systems. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish Adefovir-d4 and its deuterated metabolites from their endogenous, non-deuterated counterparts. nih.gov
This allows for precise tracking of the metabolic pathways of the drug without the need for radioactive labeling. In vitro studies using hepatocytes would enable the identification and quantification of all metabolites formed from Adefovir-d4, providing a complete picture of its biotransformation. This can help in understanding if deuteration alters the metabolic pathways, a phenomenon known as "metabolic switching," where a secondary metabolic route becomes more prominent due to the blockage of the primary one. venable.com
Emerging Research Avenues and Future Directions for Adefovir D4 Phosphate Triethylamine Salt
Potential for Advancing Analytical Techniques in Drug Discovery and Development
The integration of Adefovir-d4 Phosphate (B84403) Triethylamine (B128534) Salt into analytical workflows, particularly in the realm of chromatography and mass spectrometry, has been a significant step forward for pharmacokinetic studies of Adefovir (B194249). The use of a deuterated internal standard like Adefovir-d4 is considered best practice in quantitative bioanalysis due to its similar physicochemical properties to the analyte, Adefovir. nih.gov This ensures that any variations during sample preparation and analysis, such as extraction efficiency and ionization suppression or enhancement in mass spectrometry, affect both the analyte and the internal standard similarly, leading to more reliable and reproducible results. nih.gov
Several studies have successfully developed and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Adefovir in human plasma, utilizing Adefovir-d4 as the internal standard. nih.govwalshmedicalmedia.com These methods are characterized by their high sensitivity, selectivity, and rapid analysis times. For instance, a UPLC-MS/MS method demonstrated linearity over a concentration range of 0.50 to 42.47 ng/mL, with a lower limit of quantitation of 0.50 ng/mL. nih.gov The intra- and inter-day precision values for these assays are consistently low, often within 2.37% and 7.87% respectively, underscoring the robustness of using Adefovir-d4. walshmedicalmedia.com
The application of these advanced analytical techniques has been pivotal in accurately defining the pharmacokinetic profile of Adefovir. Following oral administration of its prodrug, Adefovir dipivoxil, these methods have been successfully applied to clinical studies in healthy volunteers and patient populations to determine key pharmacokinetic parameters. walshmedicalmedia.comnih.gov The ability to precisely measure plasma concentrations of Adefovir over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
| Analytical Method Parameter | Finding | Reference |
| Internal Standard | Adefovir-d4 | nih.govwalshmedicalmedia.com |
| Analytical Technique | UPLC-MS/MS | nih.govwalshmedicalmedia.com |
| Linear Calibration Range | 0.50–42.47 ng/mL | nih.gov |
| Lower Limit of Quantitation | 0.50 ng/mL | nih.gov |
| Intra-day Precision | < 2.37% | walshmedicalmedia.com |
| Inter-day Precision | < 7.87% | walshmedicalmedia.com |
| Application | Pharmacokinetic studies in humans | walshmedicalmedia.comnih.gov |
Exploration in Novel Pre-clinical Disease Models for Mechanistic Insights
While the primary application of Adefovir-d4 Phosphate Triethylamine Salt has been in analytical chemistry, its potential as a tool in pre-clinical disease models to elucidate mechanistic insights is an emerging area of interest. The use of stable isotope-labeled compounds can offer unique advantages in tracing the metabolic fate of a drug and its interaction with biological systems without the safety concerns associated with radiolabeled compounds.
In pre-clinical studies of Hepatitis B Virus (HBV), for example, Adefovir has been evaluated in models such as duck hepatitis B virus (DHBV)-infected hepatocytes. nih.gov In such models, Adefovir-d4 could be employed to differentiate between the administered drug and its metabolites from endogenous nucleotides, allowing for a more precise understanding of its mechanism of action. This could be particularly valuable in studies investigating the inhibitory effect of Adefovir on viral DNA synthesis and the formation of covalently closed circular DNA (cccDNA), a key viral persistence reservoir. nih.gov
Furthermore, the use of Adefovir-d4 in animal models could facilitate more accurate tissue distribution studies. By using mass spectrometry imaging or by analyzing tissue homogenates, researchers could quantify the uptake and accumulation of Adefovir in target organs, such as the liver, and in organs where toxicity might be a concern, like the kidneys. This would provide valuable data to correlate drug exposure with efficacy and potential off-target effects.
Contributions to Understanding Nucleotide Analog Metabolism and Resistance Mechanisms in Research Settings
The study of drug metabolism and the emergence of resistance are critical aspects of infectious disease research. This compound has the potential to be a valuable tool in these investigations. As a stable isotope-labeled analog, it can be used in in vitro and in vivo systems to trace the metabolic pathways of Adefovir. Adefovir is an acyclic nucleotide analog of adenosine (B11128) monophosphate and requires phosphorylation to its active diphosphate (B83284) form to inhibit the viral reverse transcriptase. researchgate.net By using Adefovir-d4, researchers can more accurately quantify the rate and extent of this phosphorylation process in different cell types or under various conditions.
Understanding the mechanisms of resistance to Adefovir is crucial for maintaining its clinical efficacy. Resistance to Adefovir is associated with specific mutations in the HBV reverse transcriptase. nih.gov While not directly combatting resistance, Adefovir-d4 can be instrumental in research aimed at understanding the dynamics of resistant viral populations. For instance, in competition assays where both wild-type and resistant strains of HBV are present, Adefovir-d4 could be used to precisely measure the intracellular concentrations of the active drug metabolite, helping to correlate drug levels with the selective pressure exerted on the viral population.
Q & A
Q. How should researchers address inconsistencies in degradation product profiles across different laboratories?
- Methodological Answer : Standardize degradation protocols (e.g., 40°C/75% RH for 4 weeks) and use identical analytical columns (e.g., Waters XBridge C18). Share raw chromatographic data via open-access platforms for cross-lab comparison. Investigate buffer composition differences (e.g., triethylamine concentration) as a source of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
